Polymerization Initiation Kinetics: n-BuLi Is Orders of Magnitude Slower than sec-BuLi in Benzene
In benzene solvent, sec-butyllithium initiates anionic polymerization several powers of ten more rapidly than n-butyllithium [1]. This kinetic disparity, quantified as a difference of >100-fold in initiation rate, stems from differences in aggregation state dissociation energetics between the linear and branched isomers [1]. In aliphatic hydrocarbon solvents (hexane, cyclohexane), n-BuLi remains the slowest initiator among the three isomers, though the magnitude of difference is less pronounced than in aromatic media [1]. This establishes n-BuLi as the preferred initiator when slower, more controlled initiation is required, whereas sec-BuLi or tert-BuLi must be selected when rapid quantitative initiation is essential.
| Evidence Dimension | Polymerization initiation rate (relative) |
|---|---|
| Target Compound Data | Baseline rate (slowest among n-, sec-, tert-BuLi isomers) |
| Comparator Or Baseline | sec-Butyllithium: >100× faster initiation in benzene; tert-Butyllithium: intermediate rate |
| Quantified Difference | Several powers of ten (i.e., factor of >100) faster for sec-BuLi vs n-BuLi in benzene |
| Conditions | Anionic polymerization of styrene and isoprene in benzene, hexane, and cyclohexane solvents; purified reagents under high-vacuum conditions |
Why This Matters
Procurement of n-BuLi over sec-BuLi is warranted when reaction control demands slower initiation kinetics to prevent exotherms or achieve narrower molecular weight distributions.
- [1] Roovers, J. E. L., & Bywater, S. (1975). The Reaction of tert-Butyllithium with Styrene and Isoprene. A Comparison of Chain Initiation with the Isomers of Butyllithium. Macromolecules, 8(3), 251-254. View Source
